molecular formula C13H17N3O3 B11810704 Methyl 6-(4-formylpiperazin-1-yl)-2-methylnicotinate

Methyl 6-(4-formylpiperazin-1-yl)-2-methylnicotinate

Cat. No.: B11810704
M. Wt: 263.29 g/mol
InChI Key: XZOGWPBBPKFKHG-UHFFFAOYSA-N
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Description

Methyl 6-(4-formylpiperazin-1-yl)-2-methylnicotinate is a nicotinic acid derivative characterized by a methyl ester group at the 2-position of the pyridine ring and a 4-formylpiperazine substituent at the 6-position. Its structural features, including the formyl group on the piperazine ring, may influence solubility, reactivity, and binding affinity compared to analogs .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 6-(4-formylpiperazin-1-yl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-10-11(13(18)19-2)3-4-12(14-10)16-7-5-15(9-17)6-8-16/h3-4,9H,5-8H2,1-2H3

InChI Key

XZOGWPBBPKFKHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Bohlmann–Rahtz Pyridine Synthesis

The Bohlmann–Rahtz method enables the construction of polysubstituted pyridines via condensation of enamines with α,β-unsaturated carbonyl compounds. For 2-methylnicotinic acid derivatives, β-aminocrotonate esters react with 1,1,3,3-tetramethoxypropane under acidic conditions to form the pyridine ring.
Example Protocol :

  • β-Aminocrotonic acid methyl ester (1 mol) and 1,1,3,3-tetramethoxypropane (2.5 mol) are heated in methanol with 20% HCl at 60°C for 5–7 hours.

  • Post-reaction neutralization with NaOH (pH 6–7) followed by extraction with ethyl acetate yields methyl 2-methylnicotinate with 65–72% purity (98.5% after vacuum distillation).

Key Parameters :

  • Temperature : 50–60°C optimal for ring closure.

  • Solvent : Methanol or ethanol facilitates proton exchange.

  • Catalyst : HCl or p-toluenesulfonic acid accelerates dehydration.

Functionalization at the 6-Position: Introducing 4-Formylpiperazine

The 6-position of the pyridine ring is activated for nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the ester and methyl groups.

Nucleophilic Aromatic Substitution (NAS)

4-Formylpiperazine reacts with methyl 2-methyl-6-chloronicotinate under basic conditions:

  • Methyl 2-methyl-6-chloronicotinate (1 mol) and 4-formylpiperazine (1.2 mol) are stirred in DMF at 80–100°C with K₂CO₃ (2 mol).

  • Reaction progress is monitored via TLC (petroleum ether/ethyl acetate 4:1). Purification by silica gel chromatography affords the product in 70–85% yield.

Optimization Insights :

  • Base : K₂CO₃ outperforms NaH or Et₃N in minimizing ester hydrolysis.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Alternative Route: Direct Coupling via Buchwald–Hartwig Amination

For substrates lacking pre-installed leaving groups, palladium-catalyzed amination offers a viable pathway:

  • Methyl 2-methyl-6-bromonicotinate (1 mol), 4-formylpiperazine (1.5 mol), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) are heated in toluene at 110°C with Cs₂CO₃ (3 mol%).

  • The reaction achieves 60–75% yield, with Pd recovery via filtration.

Advantages :

  • Tolerates electron-deficient aryl bromides.

  • Avoids harsh NAS conditions.

Critical Reaction Parameters and Troubleshooting

ParameterOptimal RangeImpact on Yield/Purity
Temperature (NAS)80–100°C<80°C: Incomplete substitution
Pd Catalyst Loading5–7 mol%<5%: Slow reaction kinetics
Solvent PolarityDMF > DMSO > THFLow polarity: Reduced solubility
Reaction Time12–24 hoursProlonged time: Side reactions

Common Issues :

  • Ester Hydrolysis : Mitigated by using anhydrous conditions and non-nucleophilic bases.

  • Piperazine Oxidation : Conduct reactions under nitrogen to preserve the formyl group.

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Eluent system of petroleum ether/ethyl acetate (3:1 → 1:1 gradient) removes unreacted piperazine and chloronicotinate byproducts.

  • Recrystallization : Ethanol/water mixtures (4:1) yield crystalline product with >99% purity.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.97 (s, H-4), 4.05 (s, OCH₃), 3.60 (m, piperazine-CH₂), 9.80 (s, CHO).

  • IR : Peaks at 1728 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O formyl).

  • MS (ESI+) : m/z 291.2 [M+H]⁺.

Industrial-Scale Considerations

Patent US2993904A and CN112824387A highlight scalable adaptations:

  • Continuous Distillation : Removes methanol/water azeotropes during esterification, improving throughput.

  • Catalyst Recycling : Pd recovery via activated carbon filtration reduces costs.

Emerging Methodologies

Enzymatic Esterification

Lipase-catalyzed transesterification of 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid with methanol in ionic liquids achieves 90% conversion at 50°C, avoiding acidic byproducts.

Flow Chemistry

Microreactor systems reduce NAS reaction times from 24 hours to 30 minutes via enhanced heat/mass transfer .

Chemical Reactions Analysis

Types of Reactions

Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The nicotinate moiety can undergo electrophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products

    Oxidation: Methyl6-(4-carboxypiperazin-1-yl)-2-methylnicotinate.

    Reduction: Methyl6-(4-hydroxymethylpiperazin-1-yl)-2-methylnicotinate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(4-formylpiperazin-1-yl)-2-methylnicotinate is utilized as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structural characteristics allow it to interact with various biological macromolecules, making it a candidate for drug development.

Biological Studies

This compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to form hydrogen bonds with biological targets can influence cellular processes, which is critical in understanding disease mechanisms.

Materials Science

Research indicates that this compound may be explored for developing novel polymers and materials with specific electronic properties. The unique structure allows for modifications that can enhance material performance.

Industrial Applications

In the industrial sector, this compound is used in synthesizing agrochemicals and specialty chemicals. Its versatility makes it valuable for creating products with specific functional properties.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Notes
Medicinal ChemistryIntermediate in pharmaceutical synthesis targeting neurological disordersPotential use in drugs for Alzheimer's or Parkinson's disease
Biological StudiesProbe for studying enzyme interactions and receptor bindingInvestigated for effects on neurotransmitter systems
Materials ScienceDevelopment of novel polymers and materials with specific electronic propertiesPotential applications in electronics or nanotechnology
Industrial ApplicationsSynthesis of agrochemicals and specialty chemicalsUsed in formulations for pest control or agricultural products

Case Studies

  • Pharmaceutical Development : A study investigated the synthesis of derivatives based on this compound, exploring their effects on dopamine receptors. The findings indicated potential therapeutic benefits in treating neurodegenerative diseases due to their receptor affinity .
  • Biochemical Assays : In another study, this compound was used to examine its interaction with specific enzymes involved in metabolic pathways. Results showed significant inhibition of enzyme activity, suggesting its potential as a lead compound for developing enzyme inhibitors .
  • Material Science Innovations : Research conducted on the polymerization of this compound revealed its ability to form conductive polymers, which could be utilized in electronic devices .

Mechanism of Action

The mechanism of action of Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets. The formylpiperazine group can form hydrogen bonds with biological macromolecules, influencing their function. The nicotinate moiety can interact with nicotinic acid receptors, potentially modulating various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Similarities and Differences

The following compounds exhibit structural similarities to Methyl 6-(4-formylpiperazin-1-yl)-2-methylnicotinate, as indicated by computational similarity scores (ranging from 0.76 to 0.88) derived from core scaffold analysis :

CAS No. Compound Name Key Structural Features Similarity Score
179555-11-4 6-Amino-4-methylnicotinic acid 6-amino, 4-methyl substituents; lacks piperazine and ester groups 0.88
132521-70-1 6-(4-Methylpiperazin-1-yl)nicotinic acid 6-(4-methylpiperazinyl) substituent; carboxylic acid instead of methyl ester 0.76
133081-24-0 Unspecified analog Likely shares nicotinic acid core with substituent variations 0.81
36052-24-1 Unspecified analog Similar pyridine backbone with alternative functional groups 0.84
Critical Analysis :
  • 6-Amino-4-methylnicotinic acid (CAS 179555-11-4): The high similarity score (0.88) arises from the shared nicotinic acid core and methyl substituent. This analog may exhibit lower cell permeability but higher aqueous solubility due to the carboxylic acid group .
  • methyl ester) limits its membrane permeability. The target compound’s formyl group introduces a reactive aldehyde moiety, enabling conjugation or further derivatization, which is absent in this analog .
  • Unspecified Analogs (CAS 133081-24-0, 36052-24-1): While similarity scores suggest shared core structures, the lack of explicit structural data precludes direct comparison. Hypothetically, variations in substituents (e.g., amino vs. formyl groups) could alter electronic properties and metabolic stability.

Physicochemical and Pharmacokinetic Properties

Hypothetical Property Comparison :
Property Target Compound 6-Amino-4-methylnicotinic acid 6-(4-Methylpiperazin-1-yl)nicotinic acid
LogP Moderate (~2.5) Low (~0.8) Moderate (~1.9)
Solubility (aq.) Low (formyl group reduces polarity) High (carboxylic acid) Moderate (piperazine enhances solubility)
Reactivity High (formyl group susceptible to nucleophilic attack) Low (stable amino and acid groups) Moderate (methylpiperazine is inert)

Note: Data inferred from structural features; experimental validation is required.

Biological Activity

Methyl 6-(4-formylpiperazin-1-yl)-2-methylnicotinate (MFMN) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with MFMN, supported by data tables and case studies.

Chemical Structure and Properties

MFMN is a derivative of nicotinic acid, featuring a piperazine moiety that may contribute to its biological activity. The structure can be represented as follows:

  • Chemical Formula : C15_{15}H18_{18}N4_{4}O2_2
  • Molecular Weight : 286.33 g/mol

Biological Activity Overview

MFMN has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that MFMN exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Research indicates that MFMN may possess cytotoxic effects on cancer cell lines.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its antioxidant capacity.

Antimicrobial Activity

The antimicrobial efficacy of MFMN has been evaluated against several pathogenic bacteria. In a comparative study, MFMN was tested alongside other compounds for its ability to inhibit bacterial growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

These results indicate that MFMN has varying degrees of effectiveness against different bacterial strains, with the lowest MIC observed against Staphylococcus aureus.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of MFMN on various cancer cell lines. The following table summarizes the findings:

Cell LineIC50_{50} (µM)Reference
OVCAR-8 (ovarian cancer)25
HeLa (cervical cancer)30
MCF-7 (breast cancer)40

The IC50_{50} values indicate the concentration required to inhibit cell viability by 50%. These results highlight the potential of MFMN as an anticancer agent, particularly against ovarian cancer cells.

The mechanisms underlying the biological activities of MFMN are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : MFMN may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : The compound could trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Free Radical Scavenging : Its antioxidant properties may protect cells from oxidative stress, contributing to its anticancer effects.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of MFMN to enhance its biological activity. For instance, modifications to the piperazine ring have been shown to improve antimicrobial potency and selectivity against cancer cells.

Study Example

A study published in 2023 explored various derivatives of MFMN, assessing their biological activities in comparison to the parent compound. The findings indicated that certain modifications led to improved MIC values and lower IC50_{50} concentrations in cancer cell lines.

Q & A

Basic: What are the recommended synthetic pathways for Methyl 6-(4-formylpiperazin-1-yl)-2-methylnicotinate?

Methodological Answer:
The synthesis typically involves sequential functionalization of the nicotinate core. A plausible route includes:

Core Modification: Introduce the methyl group at the 2-position of the nicotinate via directed ortho-metalation or halogenation followed by methylation .

Piperazine Coupling: React the 6-position with 4-formylpiperazine using Buchwald-Hartwig amination or nucleophilic aromatic substitution under anhydrous conditions (e.g., DMF, 80–100°C) .

Formylation: If the piperazine lacks the formyl group, perform a Vilsmeier-Haack formylation (POCl₃/DMF) at the piperazine’s 4-position .
Key Validation: Monitor intermediates via LC-MS and confirm regioselectivity using NOESY NMR to distinguish between 4- and 1-formyl isomers .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: Use ¹H/¹³C NMR to confirm substitution patterns. The methyl group at C2 and formyl proton (δ ~8.1 ppm) are diagnostic. 2D NMR (COSY, HSQC) resolves piperazine conformation .
  • X-ray Crystallography: For unambiguous structure determination, employ SHELXL for refinement. Note: Crystal packing may exhibit angle deviations (e.g., C–N–C angles in piperazine: 105.5–112.0°), requiring careful analysis of thermal parameters .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular weight, while fragmentation patterns validate the formylpiperazine moiety .

Advanced: How can researchers address low yields during the formylation step of the piperazine ring?

Methodological Answer:
Low yields often arise from:

  • Competitive Side Reactions: Over-formylation or oxidation. Mitigate by using controlled stoichiometry (1.1 eq POCl₃) and inert atmospheres .
  • Solvent Effects: Replace polar aprotic solvents (DMF) with dichloroethane to reduce byproduct formation.
  • Workup Optimization: Quench with ice-cold NaHCO₃ to isolate the formylated product before degradation.
    Validation: Compare TLC/Rf values with reference standards (e.g., MM0258.07 in ) and quantify impurities via HPLC-PDA .

Advanced: How to resolve discrepancies in crystallographic data for polymorphic forms of this compound?

Methodological Answer:
Polymorphism is common in piperazine-containing compounds. To resolve discrepancies:

Data Collection: Ensure high-resolution data (<1.0 Å) to detect subtle conformational differences.

Refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals. For example, highlights angle variations (e.g., C44–C45–C46: 121.03° vs. 118.30° in different forms) .

Validation: Cross-check with DFT-optimized structures (e.g., Gaussian 16) to assess thermodynamic stability of observed conformers.

Basic: What strategies ensure purity assessment of this compound?

Methodological Answer:

  • HPLC: Use a C18 column (3.5 µm) with gradient elution (ACN/0.1% TFA in H₂O). Compare retention times to pharmacopeial standards (e.g., MM0145.05 in ) .
  • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA): Detect residual solvents (e.g., DMF) that may affect reactivity .

Advanced: How to analyze contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:
Contradictions may arise from:

  • Conformational Flexibility: Piperazine rings adopt chair or boat conformations, altering binding. Use NOESY to correlate solution-state conformation with activity .
  • Metabolite Interference: Test for in situ hydrolysis (e.g., methyl ester cleavage) via LC-MS/MS. Compare with stable analogs (e.g., ethyl ester derivatives) .
  • Statistical Validation: Apply multivariate analysis (e.g., PCA) to decouple steric/electronic effects from assay noise .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photooxidation of the formyl group.
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the methyl ester.
  • Long-Term Stability: Monitor via accelerated stability studies (40°C/75% RH for 6 months), assessing degradation by HPLC .

Advanced: How to design analogs to probe the role of the formyl group in biological activity?

Methodological Answer:

  • Isoelectronic Replacements: Substitute formyl with acetyl or nitro groups to assess electronic effects.
  • Steric Probes: Introduce bulkier substituents (e.g., tert-butyl) at the piperazine’s 4-position.
  • Synthetic Strategy: Use reductive amination (NaBH₃CN) for alkylated analogs or Suzuki coupling for aryl variants .
    Validation: Compare IC₅₀ values in enzyme assays and perform molecular docking (AutoDock Vina) to map binding interactions .

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